1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime
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Overview
Description
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, along with an oxime functional group linked to a dichlorobenzyl substituent. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the isopropylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Oxime formation: The oxime functional group is introduced by reacting the corresponding ketone with hydroxylamine hydrochloride under basic conditions.
Attachment of the dichlorobenzyl group: This can be accomplished through nucleophilic substitution reactions, where the oxime reacts with 2,6-dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxime group to amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine hydrochloride, 2,6-dichlorobenzyl chloride.
Major Products Formed
Oxidation products: Corresponding oximes or ketones.
Reduction products: Amines.
Substitution products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl and dichlorobenzyl groups may also contribute to the compound’s overall biological effects by interacting with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,4-dichlorobenzyl)oxime
- 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,5-dichlorobenzyl)oxime
Uniqueness
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl ring also imparts rigidity to the molecule, affecting its interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO/c1-13(2)15-7-9-16(10-8-15)18-11-17(18)14(3)24-25-12-19-20(22)5-4-6-21(19)23/h4-10,13,17-18H,11-12H2,1-3H3/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHIOBRWISNHCM-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=C(C=CC=C3Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=C(C=CC=C3Cl)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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